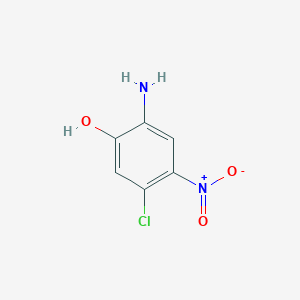

2-Amino-5-chloro-4-nitrophenol

説明

2-Amino-5-chloro-4-nitrophenol is an orange powder that turns dark at 392°F . It is sensitive to prolonged exposure to air and is insoluble in water .

Synthesis Analysis

This compound can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis

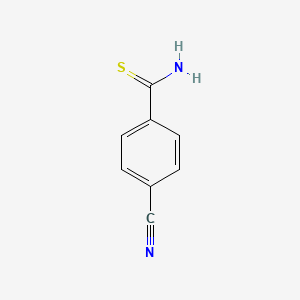

The molecular formula of 2-Amino-5-chloro-4-nitrophenol is C6H5ClN2O3, and its molecular weight is 188.57 . The SMILES string representation is Nc1cc (Cl)c (cc1O) [N+] ( [O-])=O .Chemical Reactions Analysis

2-Amino-5-chloro-4-nitrophenol may react with strong oxidizing agents . It also participates in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 219.0 to 222.0°C . It is light yellow to brown in color and forms a powder to crystal .科学的研究の応用

Colorant in Hair Dyes

2-Amino-5-chloro-4-nitrophenol is used as a colorant in hair dyes. A study found that this compound is poorly absorbed through the skin, indicating limited systemic effects from hair dye use. In safety assessments, the highest concentration tested (2%) was deemed safe for use in hair dye formulations (Andersen, 1997).

Synthesis of Amino Chlorophenol

Environmental Degradation Studies

2-Amino-5-chloro-4-nitrophenol has been studied in the context of environmental degradation. Ralstonia eutropha JMP134 can degrade similar compounds, such as 2-chloro-5-nitrophenol, through a process that produces 2-amino-5-chlorohydroquinone (Schenzle et al., 1999).

Proton-Ligand Stability Studies

Research on the proton-ligand stability constants of 2-aminophenol and its derivatives, including 2-amino-4-chlorophenol and 2-amino-5-nitrophenol, has been conducted. These studies are crucial for understanding the chemical behavior and properties of these compounds (Vartak & Menon, 1969).

Degradation of Nitrophenols

Studies on the degradation of nitrophenols, which are important industrial compounds, have involved 2-amino-5-chloro-4-nitrophenol. The transformation of nitrophenols into aminophenols under specific conditions has been explored (Uberoi & Bhattacharya, 1997).

Photochemical Properties

The photochemical properties of derivatives like 2-azido-4-nitrophenol, synthesized from 2-amino-4-nitrophenol, have been studied, providing insights into their potential applications in photoaffinity labeling (Hanstein et al., 1979).

Analytical Chemistry Applications

2-Amino-5-chloro-4-nitrophenol has applications in analytical chemistry, such as in the determination of compounds in hair dye using liquid chromatography-mass spectrometry (Cheng Hui-ming, 2007).

Safety and Hazards

Exposure to this compound may cause irritation of the skin, eyes, and mucous membranes . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and avoid dust formation . It should be kept in a tightly closed container under an inert atmosphere, and stored at refrigerated temperatures .

特性

IUPAC Name |

2-amino-5-chloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSOQSGEWOHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-4-nitrophenol | |

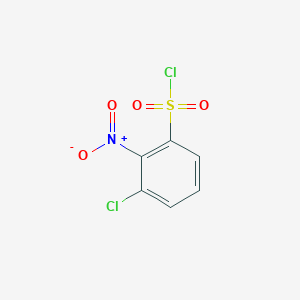

Retrosynthesis Analysis

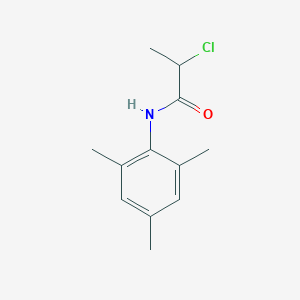

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

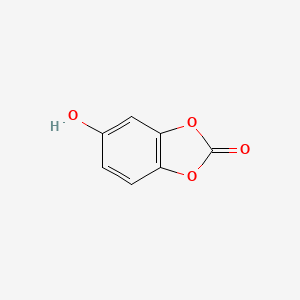

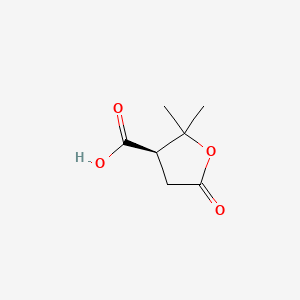

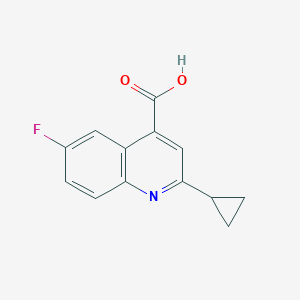

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(2-isocyanatoethoxy)methyl]-](/img/structure/B3386997.png)

![1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3387011.png)

![N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3387035.png)

![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B3387083.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387084.png)